1-(2-Cyclopropylethyl)-3-(1,1-Dioxido-2h-1,2,4-Benzothiadiazin-3-Yl)-6-Fluoro-4-Hydroxyquinolin-2(1h)-One

Vue d'ensemble

Description

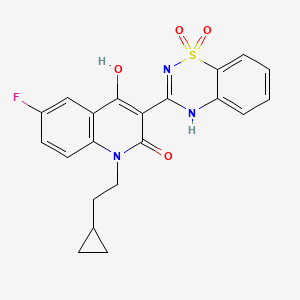

1-(2-Cyclopropylethyl)-3-(1,1-Dioxido-2h-1,2,4-Benzothiadiazin-3-Yl)-6-Fluoro-4-Hydroxyquinolin-2(1h)-One, also known as this compound, is a useful research compound. Its molecular formula is C21H18FN3O4S and its molecular weight is 427.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazines - Thiadiazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(2-Cyclopropylethyl)-3-(1,1-Dioxido-2H-1,2,4-Benzothiadiazin-3-Yl)-6-Fluoro-4-Hydroxyquinolin-2(1H)-One, also known by its DrugBank ID DB08278, is a synthetic compound with potential therapeutic applications. This compound belongs to the class of fluoroquinolones and exhibits significant biological activity, particularly against viral infections such as Hepatitis C. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C21H18FN3O4S

- Molecular Weight : 427.45 g/mol

- CAS Number : 477931-14-9

- IUPAC Name : 3-[1-(2-cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

The compound primarily acts as an inhibitor of the Hepatitis C virus (HCV) RNA-dependent RNA polymerase. It has been shown to disrupt viral replication by interfering with the enzymatic activity necessary for viral genome synthesis. The structure of this compound allows it to bind effectively to the active site of the polymerase, inhibiting its function and thus limiting viral proliferation .

Antiviral Activity

Research indicates that derivatives of 4-hydroxyquinolinones exhibit potent inhibitory effects on HCV polymerase enzymatic activity. Specifically, this compound has demonstrated efficacy in reducing viral load in infected cell lines .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by various structural components:

- Cyclopropylethyl Group : Enhances lipophilicity and cellular uptake.

- Fluorine Atom : Increases potency by enhancing binding affinity to the target enzyme.

- Dioxido Group : Contributes to the stability and reactivity of the compound.

Table 1 summarizes key findings from SAR studies:

| Substituent | Effect on Activity |

|---|---|

| Cyclopropylethyl | Increased cellular uptake |

| Fluorine | Enhanced binding affinity |

| Dioxido | Improved stability |

Study 1: Efficacy Against HCV

A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of various quinolinone derivatives against HCV. The results showed that the compound significantly reduced HCV replication in vitro with an IC50 value indicating potent antiviral activity .

Study 2: Toxicity Assessment

In a toxicological assessment involving animal models, the compound exhibited a favorable safety profile at therapeutic doses. No significant adverse effects were noted in terms of hepatic or renal function over a defined treatment period .

Propriétés

IUPAC Name |

1-(2-cyclopropylethyl)-3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-6-fluoro-4-hydroxyquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O4S/c22-13-7-8-16-14(11-13)19(26)18(21(27)25(16)10-9-12-5-6-12)20-23-15-3-1-2-4-17(15)30(28,29)24-20/h1-4,7-8,11-12,26H,5-6,9-10H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMCDXCXSVPAAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCN2C3=C(C=C(C=C3)F)C(=C(C2=O)C4=NS(=O)(=O)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468720 | |

| Record name | AGN-PC-00BRN0 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477931-14-9 | |

| Record name | 1-(2-cyclopropylethyl)-3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-6-fluoro-4-hydroxy-2(1H)-quinolinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08278 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AGN-PC-00BRN0 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.